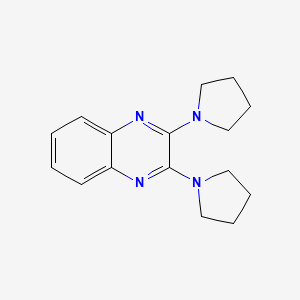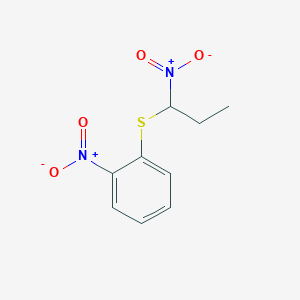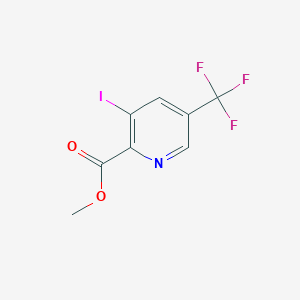
Methyl 3-iodo-5-(trifluoromethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-iodo-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H5F3INO2 It is a derivative of picolinic acid, featuring an iodine atom and a trifluoromethyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-5-(trifluoromethyl)picolinate typically involves the iodination of a precursor compound. One common method is the lithiation of a suitable precursor followed by iodination. For example, the lithiation of 3-(trifluoromethyl)picolinic acid methyl ester can be achieved using a strong base like n-butyllithium, followed by the addition of iodine to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, as well as the use of continuous flow reactors to control reaction conditions more precisely.
化学反応の分析
Types of Reactions
Methyl 3-iodo-5-(trifluoromethyl)picolinate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst and a boron reagent under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as amino or thiol derivatives.
Coupling Reactions: Products include biaryl compounds formed by coupling with aryl boronic acids.
科学的研究の応用
Methyl 3-iodo-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new drugs with improved efficacy and safety profiles.
Industry: It can be used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-iodo-5-(trifluoromethyl)picolinate depends on its application. In chemical reactions, the iodine atom and trifluoromethyl group influence the reactivity and selectivity of the compound. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of derivatives, making them more effective in biological systems .
類似化合物との比較
Similar Compounds
Methyl 3-fluoro-5-(trifluoromethyl)picolinate: Similar structure but with a fluorine atom instead of iodine.
Methyl 3-(trifluoromethyl)picolinate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness
Methyl 3-iodo-5-(trifluoromethyl)picolinate is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and properties. The iodine atom allows for versatile substitution reactions, while the trifluoromethyl group enhances stability and lipophilicity, making it valuable in the synthesis of complex molecules and potential pharmaceuticals.
特性
分子式 |
C8H5F3INO2 |
|---|---|
分子量 |
331.03 g/mol |
IUPAC名 |
methyl 3-iodo-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5F3INO2/c1-15-7(14)6-5(12)2-4(3-13-6)8(9,10)11/h2-3H,1H3 |
InChIキー |
DVLGIPFNEDGLOQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


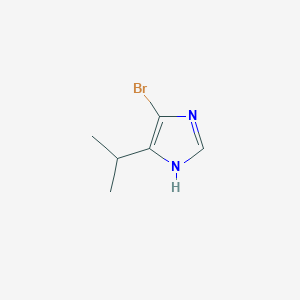
![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)
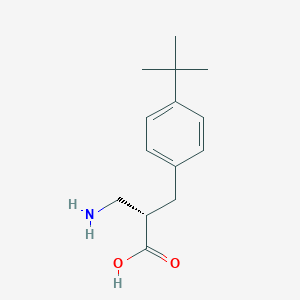
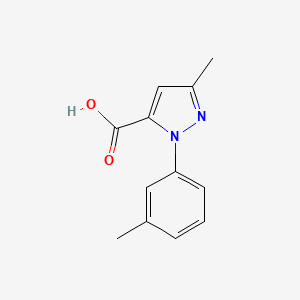
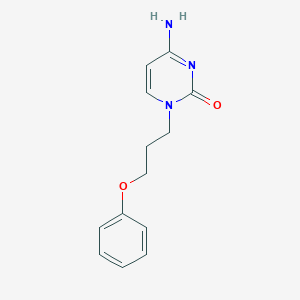
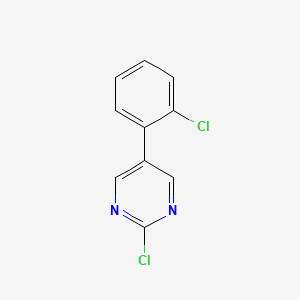
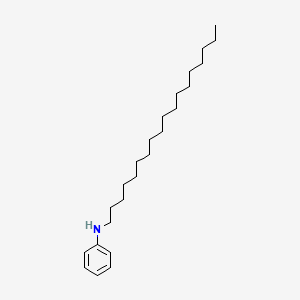
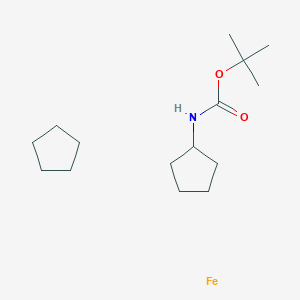
![3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)
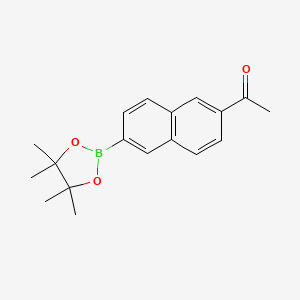
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)
